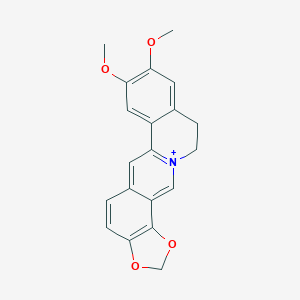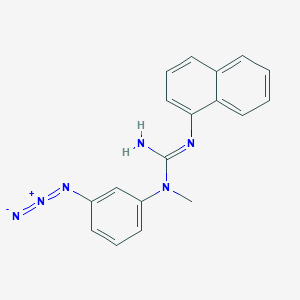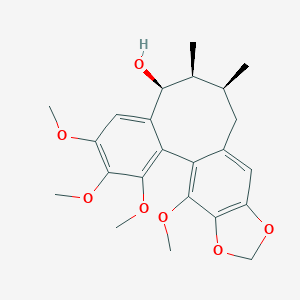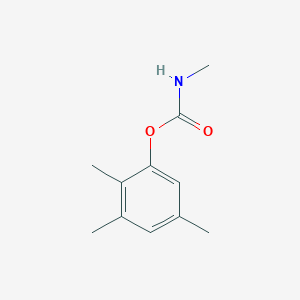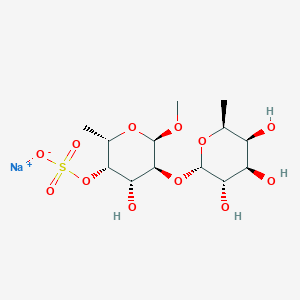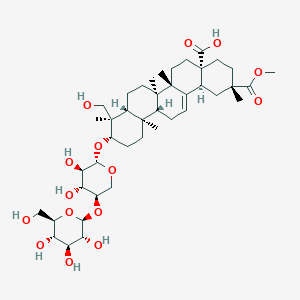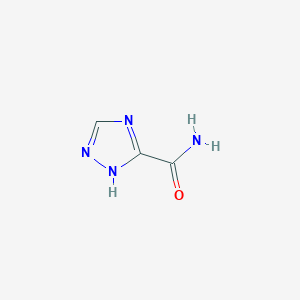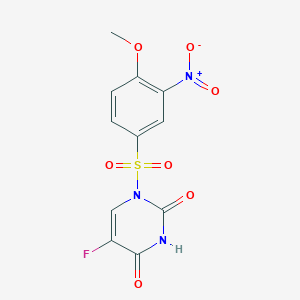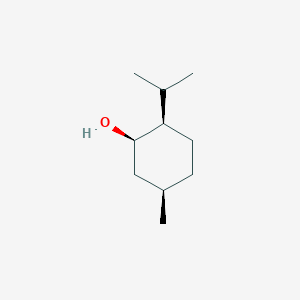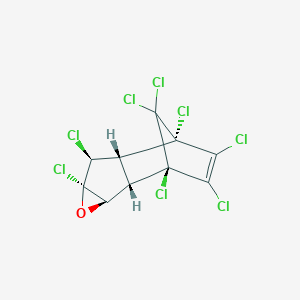
氧氯丹
描述
Oxychlordane is a chlorinated organic compound and a significant metabolite of chlordane, an organochlorine compound historically used as an insecticide . It is formed in the environment and within organisms as chlordane breaks down . Oxychlordane is known for its persistence in the environment and its potential for bioaccumulation in the food chain .
科学研究应用
Oxychlordane has several scientific research applications, including:
Environmental Monitoring: It is used to detect and measure the extent of chlordane contamination in soil, water, and air.
Toxicological Studies: Research on oxychlordane helps in understanding the long-term health risks associated with exposure to organochlorine compounds.
Biological Studies: Studies on the bioaccumulation of oxychlordane in the food chain provide insights into its impact on wildlife and human health.
作用机制
Target of Action
Oxychlordane is a metabolite of the insecticide chlordane It is known to have a high potential for bioaccumulation and is considered an endocrine disrupter .
Biochemical Pathways
Given its classification as an endocrine disrupter , it may interfere with hormone biosynthesis, metabolism, or action, leading to unbalanced hormonal function .
Pharmacokinetics
Oxychlordane is absorbed from the gastrointestinal tract, as evidenced by systemic toxicity and excretion data following oral exposure to the compound . It is distributed preferentially to and stored in adipose tissue . The compound is poorly degraded in the environment and has a potential for bioaccumulation .
Result of Action
It is known to be moderately toxic to mammals and has been associated with systemic toxicity following oral exposure .
Action Environment
Oxychlordane is a persistent organic pollutant that can remain in the environment for a long time . It binds onto soils and migrates very slowly . Its persistence in the environment means it has the potential to contaminate ground water, particularly when it is applied over or near existing wells . Environmental factors such as soil type and water sources can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Oxychlordane interacts with various biomolecules due to its lipophilic nature . It is primarily found within the cell membrane
Cellular Effects
Oxychlordane has been linked to various health effects, including cancers, diabetes, and neurological disorders . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of oxychlordane’s action is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be a persistent organic pollutant, indicating its stability and resistance to degradation .
Dosage Effects in Animal Models
While it is known to bioaccumulate in animals
Metabolic Pathways
The metabolic pathways involving oxychlordane are not well-defined. It is known to be a metabolite of chlordane
Transport and Distribution
Oxychlordane is known to bind onto soils and migrate very slowly . Within cells and tissues, it is primarily found in the cell membrane .
Subcellular Localization
Given its lipophilic nature and presence in the cell membrane , it may be localized to lipid-rich areas of the cell.
准备方法
Oxychlordane is not synthesized directly for industrial use but is formed as a result of the environmental degradation of chlordane . The preparation of chlordane involves the chlorination of cyclopentadiene to produce hexachlorocyclopentadiene, which is then reacted with cyclopentadiene to form chlordane . Oxychlordane is subsequently formed through the oxidation of chlordane in the environment .
化学反应分析
Oxychlordane undergoes several types of chemical reactions, including:
Oxidation: Oxychlordane is formed through the oxidation of chlordane.
Substitution: It can undergo substitution reactions due to the presence of multiple chlorine atoms.
Hydrolysis: Although oxychlordane is resistant to hydrolysis, it can slowly degrade under certain environmental conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as oxygen and various catalysts that facilitate the breakdown of chlordane into oxychlordane . The major product formed from these reactions is oxychlordane itself, which is a stable and persistent compound in the environment .
相似化合物的比较
Oxychlordane is similar to other organochlorine compounds such as:
Heptachlor Epoxide: Another metabolite of heptachlor, known for its persistence and bioaccumulation.
Cis-Nonachlor and Trans-Nonachlor: Components of the chlordane mixture that also bioaccumulate in the environment.
Oxychlordane is unique due to its specific formation from chlordane and its distinct chemical structure, which contributes to its stability and persistence in the environment .
属性
CAS 编号 |
27304-13-8 |
|---|---|
分子式 |
C10H4Cl8O |
分子量 |
423.7 g/mol |
IUPAC 名称 |
(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1 |
InChI 键 |
VWGNQYSIWFHEQU-MNMGQSMJSA-N |
SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
手性 SMILES |
[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
沸点 |
353.0 °C |
熔点 |
144.0 °C |
Key on ui other cas no. |
155681-23-5 27304-13-8 |
物理描述 |
White solid; [MSDSonline] |
Pictograms |
Irritant |
同义词 |
(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-Oxychlordane; Octachlor Epoxide; Oxychlordan |
蒸汽压力 |
0.0000069 [mmHg] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oxychlordane?
A1: Oxychlordane is a persistent organic pollutant and a major metabolite of chlordane, a previously widely used insecticide. Despite the ban on chlordane in many countries, oxychlordane persists in the environment and continues to be detected in various environmental matrices and human tissues, raising concerns about its potential long-term health effects. [, , , , , , , , , ]
Q2: What are the key structural characteristics of oxychlordane?
A2: Oxychlordane is a chlorinated cyclodiene compound. Its molecular formula is C10H4Cl8O, and its molecular weight is 409.8 g/mol. The structure of oxychlordane has been elucidated through chemical and spectroscopic evidence, confirming its identity as 1-exo-2-endo-4,5,6,7,8,8-octachloro-2,3-exo-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene. []
Q3: Why is oxychlordane considered a persistent organic pollutant?
A3: Oxychlordane is highly resistant to environmental degradation due to its chemical stability. This persistence allows it to bioaccumulate in the environment and biomagnify through food webs, leading to higher concentrations in top predators, including humans. [, , , , , , , ]
Q4: What are the potential health effects of oxychlordane exposure in humans?
A4: Although more research is needed, studies have linked oxychlordane exposure to various adverse health outcomes in humans, including:
- Metabolic Syndrome: A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between plasma oxychlordane concentration and increased risk of metabolic syndrome and its individual components. []
- Telomere Shortening: Research suggests that oxychlordane exposure may accelerate aging by predicting telomere length and shortening in older adults. []
- Type 2 Diabetes: Elevated oxychlordane levels have been associated with a higher risk of type 2 diabetes, particularly among overweight individuals, according to a study on the Helsinki Birth Cohort. []
- Prostate Cancer: A pilot study found an association between serum oxychlordane levels and an increased risk of prostate cancer, although further research is necessary to confirm this finding. []
- Liver Cancer: Studies suggest a potential association between exposure to oxychlordane and an increased risk of primary liver cancer, although findings are not entirely consistent and require further investigation. []
- Atherosclerosis: Research indicates a possible link between serum trans-nonachlor (a chlordane component metabolized to oxychlordane) levels and atherosclerosis, suggesting a potential role of environmental factors in this condition. []
- Breast Cancer: While some studies have suggested a link between organochlorine compounds and breast cancer, research specifically investigating oxychlordane and breast cancer risk has not found a significant association. []
Q5: How does oxychlordane compare to other chlordane components in terms of toxicity?
A5: Research in rats indicates that trans-nonachlor, another major component of technical chlordane and a precursor to oxychlordane, exhibits greater toxicity compared to both cis-nonachlor and technical chlordane itself. The approximate toxicity ranking, from most to least toxic, is suggested to be: trans-nonachlor > technical chlordane > cis-nonachlor. []
Q6: How is oxychlordane metabolized?
A6: Oxychlordane is primarily formed as a metabolite of both cis- and trans-chlordane. Research shows that the metabolism of these chlordane isomers to oxychlordane is enantioselective and influenced by the specific cytochrome P450 (CYP) enzymes involved. The extent and direction of enantiomeric enrichment can vary depending on the specific CYP isoforms induced. []
Q7: How is oxychlordane monitored in the environment?
A7: Various analytical methods are employed to monitor oxychlordane in environmental and biological samples. These often involve gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). [, , , , ]
Q8: What are the major sources of oxychlordane exposure today?
A8: Although chlordane is banned in many countries, oxychlordane exposure can still occur through:
- Environmental Persistence: Oxychlordane persists in soil and sediment, acting as a long-term source of exposure. [, ]
- Food Chain Biomagnification: Oxychlordane biomagnifies through the food chain, leading to higher levels in fatty foods like fish and dairy products. [, , , , , ]
- Indoor Air Contamination: Homes treated with chlordane in the past can still contain residual oxychlordane in indoor air and dust. []
Q9: What are the research gaps and future directions in understanding oxychlordane?
A9: Despite growing research, key areas requiring further investigation include:
- Long-Term Health Effects: More research is needed to fully elucidate the long-term health consequences of chronic, low-dose oxychlordane exposure in humans. [, , , , ]
- Mechanisms of Action: A better understanding of the specific mechanisms by which oxychlordane contributes to various diseases is crucial for developing targeted interventions and prevention strategies. [, , , ]
- Exposure Assessment: Improved methods for accurately assessing oxychlordane exposure in diverse populations are needed for effective risk assessment and public health interventions. [, ]
- Remediation Strategies: Research into effective remediation strategies for contaminated sites is essential for minimizing continued exposure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


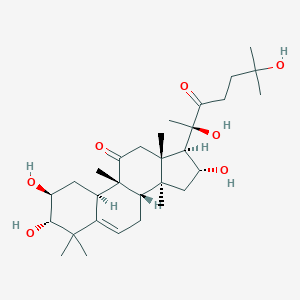
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
